molecular formula C25H27F3N2O4 B13399518 3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

Cat. No.: B13399518
M. Wt: 476.5 g/mol
InChI Key: GYNMVDMBFKGCCR-UHFFFAOYSA-N
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Description

MA-0204 is a highly selective and orally available modulator of peroxisome proliferator-activated receptor delta (PPARδ). It has shown potential as a treatment for Duchenne Muscular Dystrophy (DMD) due to its ability to improve mitochondrial function and fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

MA-0204 is synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent modifications to introduce functional groups that enhance its selectivity and potency. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of MA-0204 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

MA-0204 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include various derivatives of MA-0204 with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

MA-0204 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the modulation of PPARδ and its effects on cellular metabolism.

    Biology: Investigated for its role in improving mitochondrial function and fatty acid oxidation in muscle cells.

    Medicine: Explored as a potential treatment for Duchenne Muscular Dystrophy and other metabolic disorders.

    Industry: Utilized in the development of new therapeutic agents targeting PPARδ .

Mechanism of Action

MA-0204 exerts its effects by selectively modulating PPARδ, a nuclear receptor involved in the regulation of genes related to fatty acid metabolism and energy homeostasis. The compound binds to PPARδ, inducing a conformational change that enhances the receptor’s ability to regulate target gene expression. This leads to increased fatty acid oxidation, improved mitochondrial function, and enhanced energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MA-0204

MA-0204 is unique due to its high selectivity and potency for PPARδ, with EC50 values of 0.4 nM, 7.9 nM, and 10 nM for human, mouse, and rat PPARδ, respectively. It also exhibits high protein binding, good permeability, and low potential for efflux, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C25H27F3N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

InChI

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)

InChI Key

GYNMVDMBFKGCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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